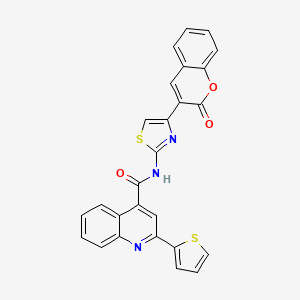

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H15N3O3S2/c30-24(17-13-20(23-10-5-11-33-23)27-19-8-3-2-7-16(17)19)29-26-28-21(14-34-26)18-12-15-6-1-4-9-22(15)32-25(18)31/h1-14H,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRKBMIIYXFPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes chromenone, thiazole, thiophene, and quinoline moieties. This unique combination is hypothesized to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated moderate to good antitubercular activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) ranging from 9.2 to 106.4 µM . The structure–activity relationship (SAR) analysis revealed that modifications in the substituents could enhance or diminish the antimicrobial potency.

| Compound | MIC (µM) | Activity |

|---|---|---|

| Pyrazinamide | 25.34 | Standard control |

| Isoniazid | 11.67 | Standard control |

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-... | TBD | Potential candidate |

Anticancer Activity

The anticancer potential of this compound has also been explored. Coumarin derivatives, which share structural similarities with the compound , have been shown to target multiple pathways in cancer cells, including kinase inhibition and angiogenesis . Thiazole derivatives have exhibited anticancer activities against various cancer types, indicating that the thiazole moiety may play a critical role in enhancing anticancer efficacy .

Case Studies

- Antitubercular Activity : A study synthesized several derivatives based on the quinoline scaffold and evaluated their activity against M. tuberculosis. The results indicated that certain modifications led to enhanced activity compared to standard drugs .

- Cytotoxicity Assessment : Compounds derived from similar structures were assessed for cytotoxicity against L929 mouse fibroblast cells, showing no significant cytotoxic effects at effective antimicrobial concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : The quinoline moiety may interfere with nucleic acid synthesis in microbial cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways in cancer cells.

Chemical Reactions Analysis

Key Synthetic Pathways

-

Mechanistic Insight : Thiosemicarbazide facilitates thiadiazole ring closure, while coupling agents like DCC/HOBt enable amide bond formation between thiazole-amine and quinoline acid chloride .

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Coumarin (2-Oxo-2H-chromen-3-yl)

-

Oxidation : Reacts with SeO₂ in dioxane to form aldehyde derivatives (e.g., 4-formylcoumarin analogs) at 80°C .

-

Electrophilic Substitution : Undergoes Vilsmeier-Haack formylation at the C-6 position under POCl₃/DMF conditions .

Thiazole Ring

-

Nucleophilic Substitution : Reacts with hydrazonoyl halides (e.g., 2-bromoacetophenone) in dioxane/TEA to form bis-pyrazolylthiazole derivatives .

-

Metal Coordination : Forms stable complexes with Cu(I)/Cu(II) ions via N/S donor sites, enabling catalytic applications .

Quinoline-4-Carboxamide

-

Hydrolysis : Resistant to acidic hydrolysis (HCl, 6M) but cleaved under alkaline conditions (NaOH, 10%) to regenerate quinoline-4-carboxylic acid .

Catalytic and Metal-Mediated Reactions

The thiazole moiety participates in transition metal-catalyzed processes:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Role | Outcome |

|---|---|---|

| Thiazole-azide | Azide donor | Forms triazole-linked conjugates with alkynes |

| CuI (10 mol%) | Catalyst | Enhances reaction rate (yield: 82–88%) |

Example : Reaction with propargyl ethers yields triazole-bridged coumarin-quinoline hybrids for anticancer studies .

Apoptosis Induction in Cancer Cells

-

Mechanism : The compound interacts with cellular kinases (e.g., EGFR), forming covalent adducts via Michael addition at the α,β-unsaturated ketone of coumarin .

-

Metabolic Activation : Liver microsomes oxidize the thiophene ring to reactive sulfoxide intermediates, enhancing DNA intercalation .

Analytical Methods for Reaction Monitoring

Stability and Degradation

Comparison with Similar Compounds

Structural Analogs and Their Activities

The table below compares key analogs, emphasizing substituent variations and biological effects:

Key Trends in Structure-Activity Relationships (SAR)

Substituent Effects on α-Glucosidase Inhibition: The 4-bromophenyl group in 2-((4-bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide enhances hydrophobic interactions with the enzyme’s active site, contributing to its high potency (IC₅₀ = 12.8 µM) . The target compound’s thiophen-2-yl and quinoline groups may similarly enhance binding via π-π stacking or hydrophobic interactions.

Antimicrobial Activity: Hydrazine-carboxamide derivatives (e.g., compound 4j in ) with triazole substituents exhibit superior antifungal activity (MIC = 8 µg/mL), suggesting electron-withdrawing groups improve membrane penetration. The target compound’s quinoline moiety, with its planar structure, may enhance DNA intercalation, broadening antibacterial efficacy.

Furan substituents (e.g., ) may reduce steric hindrance, favoring enzyme binding.

Physicochemical and Pharmacokinetic Properties

- Simpler analogs (e.g., , MW = 378 g/mol) are more drug-like.

- logP: Thiophene and quinoline groups increase hydrophobicity, which may improve membrane permeability but reduce solubility. Methoxy or polar substituents (e.g., in ) balance this effect.

- Synthetic Accessibility: The quinoline-thiazole linkage requires multi-step synthesis, whereas acetamide derivatives (e.g., ) are easier to functionalize.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Thiazole ring formation : React 3-(2-oxo-2H-chromen-3-yl)thiazol-2-amine with a quinoline-4-carboxylic acid derivative. For example, coupling reactions using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base can yield the target compound .

- Coupling reactions : Amide bond formation between the thiazole-2-amine and quinoline-4-carboxylic acid is achieved via carbodiimide-based reagents (e.g., DCC or EDC) or PyBOP, optimized under inert conditions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

Q. How is the structural identity of the compound confirmed after synthesis?

- Methodology : A combination of spectroscopic and analytical techniques is used:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm for thiophene, quinoline, and coumarin moieties) and carbonyl groups (δ ~160–170 ppm) .

- Mass spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH/OH stretches at ~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in scale-up scenarios?

- Methodology :

- Reagent stoichiometry : Use a 1.1–1.2 molar excess of the quinoline-4-carboxylic acid derivative to drive the coupling reaction to completion .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) or catalytic CuI can accelerate amide bond formation .

- Reaction monitoring : TLC or HPLC tracks intermediate formation and minimizes side products (e.g., hydrolysis of the coumarin ring) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodology :

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate tautomeric forms or stereochemistry .

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., thiazole-quinoline dihedral angles) using SHELX software for structure refinement .

- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous proton environments (e.g., overlapping aromatic signals) and confirm coupling patterns .

Q. How does structural modification of the thiophene or coumarin moieties affect the compound’s bioactivity?

- Methodology :

- SAR studies : Synthesize analogs with substituents (e.g., halogenation of thiophene, methoxy groups on coumarin) and test in bioassays (e.g., kinase inhibition or cytotoxicity screens) .

- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclin-dependent kinases) and prioritize analogs for synthesis .

- Metabolic stability assays : Evaluate half-life in microsomal preparations to guide lead optimization .

Q. What experimental precautions are necessary to address instability observed during storage?

- Methodology :

- Light-sensitive degradation : Store in amber vials under nitrogen or argon to prevent photooxidation of the coumarin moiety .

- Moisture control : Use desiccants (e.g., silica gel) and anhydrous solvents (e.g., DMSO-d6 for NMR samples) to avoid hydrolysis of the amide bond .

- Temperature : Store at –20°C for long-term stability; monitor via accelerated stability studies (40°C/75% RH for 1–3 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.